

Fumonisin B3-¹³C₃₄ certificate of analysis explained

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Compound of Interest

Compound Name: *Fumonisin B3-¹³C₃₄*

Cat. No.: *B10821236*

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An In-depth Guide to the Certificate of Analysis for Fumonisin B3-¹³C₃₄

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an analytical standard like Fumonisin B3-¹³C₃₄ is a critical document. It provides the necessary information to ensure the quality, identity, and concentration of the standard, which is essential for accurate and reproducible experimental results. This guide will dissect a typical CoA for Fumonisin B3-¹³C₃₄, explaining each section in detail and providing context for its use in a research setting.

Understanding Fumonisin B3-¹³C₃₄

Fumonisin B3-¹³C₃₄ is an isotopically labeled form of Fumonisin B3, a mycotoxin produced by certain *Fusarium* fungi. The "¹³C₃₄" designation indicates that all 34 carbon atoms in the molecule have been replaced with the stable heavy isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Fumonisin B3 in various samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).^{[1][2][3]} The labeled standard co-elutes with the unlabeled analyte but is distinguishable by its higher mass, allowing for correction of matrix effects and variations in sample preparation and instrument response.^{[4][5]}

Quantitative Data Summary

A Certificate of Analysis for Fumonisin B3-¹³C₃₄ will contain several key quantitative specifications. The following tables summarize the typical data you would find.

Table 1: Product Identification and Chemical Properties

Parameter	Value	Source
Product Name	Fumonisin B3- ¹³ C ₃₄	[2] [3] [6]
CAS Number	1217494-88-6	[1] [7]
Molecular Formula	[¹³ C] ₃₄ H ₅₉ NO ₁₄	[2] [6]
Formula Weight	739.6 g/mol (Varies slightly based on isotopic purity)	[2] [6]
Appearance	Solid or a solution (e.g., in acetonitrile/water)	[2] [8]

Table 2: Quality and Purity Specifications

Parameter	Specification	Method	Source
Purity	≥95%	HPLC, LC-MS/MS	[2]
Isotopic Purity	≥98%	Mass Spectrometry	[1]
Concentration (if sold as a solution)	Typically 10 µg/mL or 50 µg/mL	Gravimetric with verification by LC-MS/MS	[1] [9]
Solvent (if sold as a solution)	Acetonitrile:Water (typically 1:1)	-	[1] [2]

Table 3: Storage and Stability Information

Parameter	Recommendation	Source
Storage Temperature	-20°C	[2] [9]
Stability	≥ 2 years (under recommended storage conditions)	[2]
Shipping Conditions	Room temperature or refrigerated	[2] [7]

Experimental Protocols

The characterization and quantification of Fumonisin B3-¹³C₃₄ rely on established analytical methods. Below are detailed methodologies for the key experiments cited in a typical CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Principle: This method separates the compound of interest from any impurities based on their differential partitioning between a stationary phase and a mobile phase.
- Instrumentation: A standard HPLC system equipped with a UV or a mass spectrometric detector.
- Column: A C18 reversed-phase column is commonly used for mycotoxin analysis.[\[10\]](#)[\[11\]](#)
- Mobile Phase: A gradient of water and an organic solvent (like acetonitrile or methanol), often with an acidic modifier such as formic acid, is employed.
- Procedure:
 - A solution of the Fumonisin B3-¹³C₃₄ standard is prepared in a suitable solvent.
 - A specific volume is injected into the HPLC system.
 - The compound is separated on the column using a defined mobile phase gradient.

- The detector response is recorded, and the peak area of the main compound is compared to the total area of all peaks to calculate the purity.

Identity and Isotopic Enrichment Confirmation by Mass Spectrometry (MS)

- Principle: This technique measures the mass-to-charge ratio of ions to identify and quantify molecules. For isotopically labeled standards, it confirms the incorporation of the heavy isotopes.
- Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).
- Ionization: Electrospray ionization (ESI) in positive mode is typically used for fumonisins.
- Procedure:
 - The sample is introduced into the mass spectrometer.
 - The molecules are ionized.
 - The mass analyzer separates the ions based on their mass-to-charge ratio.
 - The detector records the abundance of each ion. The resulting mass spectrum is analyzed to confirm the molecular weight of Fumonisin B3- $^{13}\text{C}_{34}$ and to determine the percentage of molecules that are fully labeled (isotopic enrichment).

Quantitative Analysis by Stable Isotope Dilution Assay (SIDA) using LC-MS/MS

- Principle: Fumonisin B3- $^{13}\text{C}_{34}$ is used as an internal standard for the accurate quantification of naturally occurring Fumonisin B3 in a sample.[\[10\]](#)[\[11\]](#)
- Sample Preparation:
 - A known amount of the sample (e.g., corn flour, animal feed) is weighed.[\[12\]](#)
 - A precise volume of the Fumonisin B3- $^{13}\text{C}_{34}$ internal standard solution is added.[\[10\]](#)[\[11\]](#)

- The sample is extracted with a solvent mixture, commonly acetonitrile/water/formic acid.
[12]
- The extract is often cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.[12]
- LC-MS/MS Analysis:
 - The prepared sample extract is injected into the LC-MS/MS system.
 - The native Fumonisin B3 and the $^{13}\text{C}_{34}$ -labeled internal standard are separated chromatographically.
 - The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).[12]
- Quantification: The concentration of Fumonisin B3 in the original sample is calculated by comparing the peak area ratio of the native analyte to the labeled internal standard against a calibration curve prepared with known concentrations of the native standard and the internal standard.[10][11]

Visualizing the Workflow

The following diagrams illustrate the logical flow from the production of the standard to its application in a research setting.

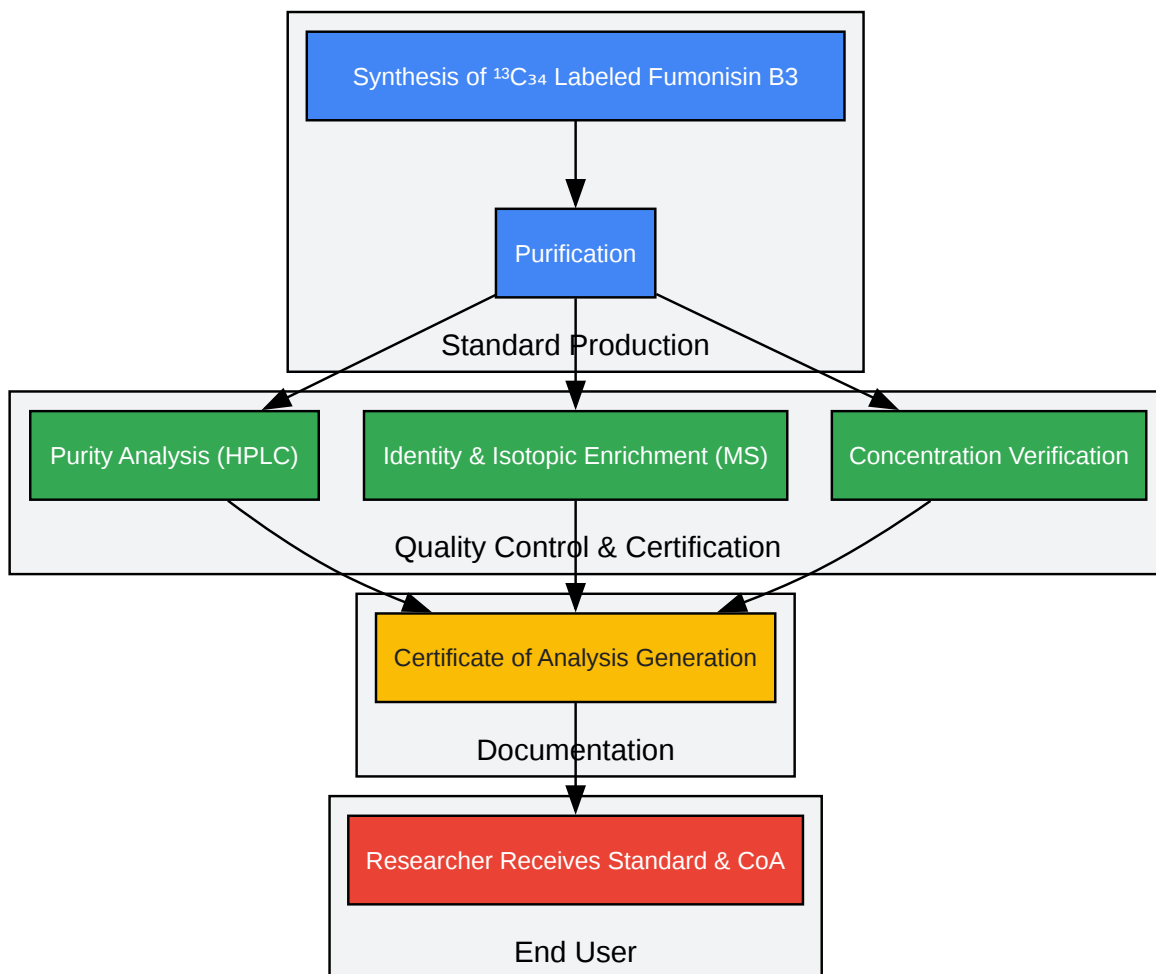


Diagram 1: Certificate of Analysis Generation Workflow

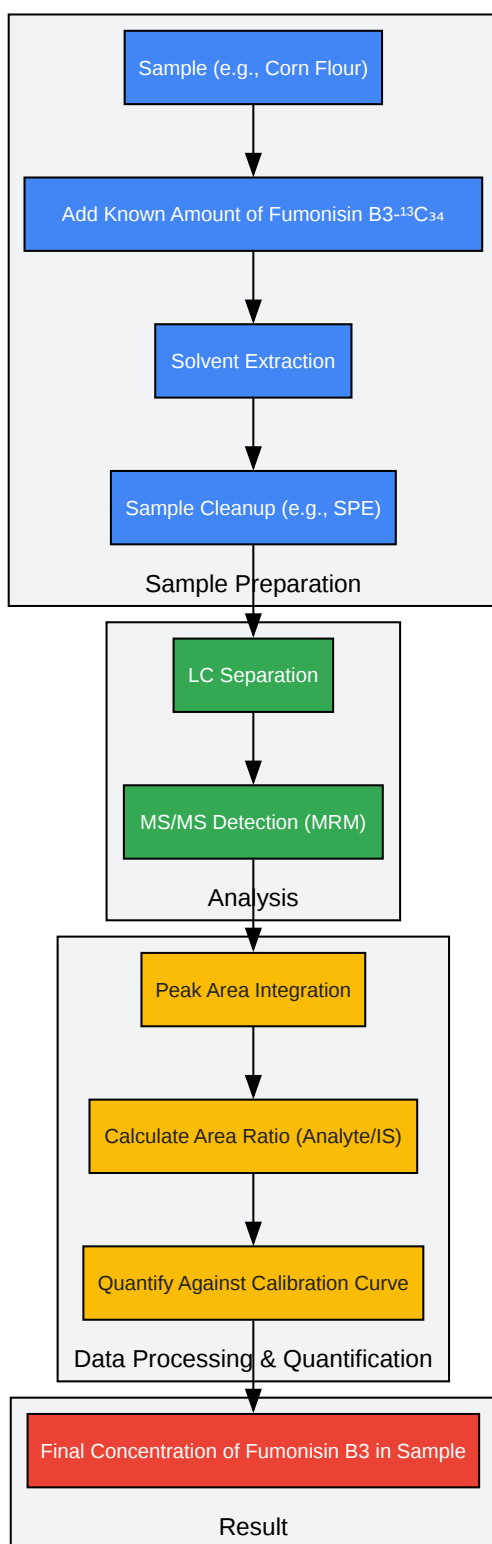


Diagram 2: Use of Fumonisin B3-¹³C₃₄ in an Analytical Workflow

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